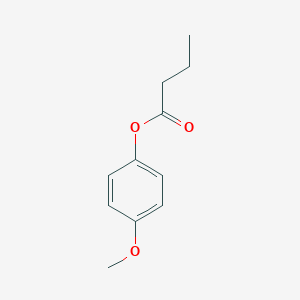

(4-methoxyphenyl) butanoate

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

14617-95-9 |

|---|---|

Molekularformel |

C11H14O3 |

Molekulargewicht |

194.23 g/mol |

IUPAC-Name |

(4-methoxyphenyl) butanoate |

InChI |

InChI=1S/C11H14O3/c1-3-4-11(12)14-10-7-5-9(13-2)6-8-10/h5-8H,3-4H2,1-2H3 |

InChI-Schlüssel |

NMHGWSBHBWGJNC-UHFFFAOYSA-N |

SMILES |

CCCC(=O)OC1=CC=C(C=C1)OC |

Kanonische SMILES |

CCCC(=O)OC1=CC=C(C=C1)OC |

Andere CAS-Nummern |

14617-95-9 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to (4-methoxyphenyl) butanoate

Abstract: This document provides an in-depth technical overview of (4-methoxyphenyl) butanoate, a significant ester in the chemical and pharmaceutical industries. This guide delineates its chemical structure, physicochemical properties, synthesis, and analytical characterization. It is intended for an audience of researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights.

Chemical Identity and Structure

(4-methoxyphenyl) butanoate, also known as p-methoxyphenyl butyrate, is an aromatic ester. Its structure consists of a 4-methoxyphenyl group attached to the oxygen of a butanoate ester. The methoxy group (-OCH₃) on the phenyl ring is a key feature, influencing the molecule's electronic properties and reactivity.

-

IUPAC Name: 4-methoxyphenyl butanoate

-

Chemical Structure:

/ CH₂ / CH₂ | CH₃

Physicochemical Properties

The physical and chemical properties of (4-methoxyphenyl) butanoate are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental and industrial settings.

| Property | Value | Source |

| Physical State | Solid / Powder | [3] |

| Appearance | Cream to Yellow Powder | [2] |

| Melting Point | 56.0°C to 61.0°C | [2] |

| Boiling Point | 196 °C at 9.9 mmHg | [3] |

| Solubility | Data not widely available, but expected to be soluble in organic solvents. | |

| Purity | Typically >95.0% (GC) | [3] |

Synthesis and Purification

The most common and industrially scalable method for synthesizing (4-methoxyphenyl) butanoate is through the Fischer esterification of 4-methoxyphenol with butanoic acid or its more reactive derivative, butanoyl chloride. The use of an acid catalyst, such as sulfuric acid, is essential for this reaction.

Synthetic Workflow: Fischer Esterification

The following diagram illustrates the general workflow for the synthesis and purification of (4-methoxyphenyl) butanoate.

Sources

- 1. 4-(4-Methoxyphenyl)butyric acid | C11H14O3 | CID 78280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4-Methoxyphenyl)butyric acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. 4-(4-Methoxyphenyl)butyric Acid | 4521-28-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Technical Monograph: Structural and Toxicological Divergence of 4-Methoxyphenyl Butanoate vs. Anisyl Butyrate

Executive Summary: The Nomenclature Hazard

In high-precision chemical synthesis and drug development, the distinction between 4-methoxyphenyl butanoate and anisyl butyrate represents a critical safety and efficacy checkpoint. While often conflated in commercial catalogs due to loose nomenclature, these two compounds are chemically and toxicologically distinct.

The core difference lies in a single methylene (

-

Anisyl Butyrate (Benzylic ester) hydrolyzes to the generally safe Anisyl Alcohol .

-

4-Methoxyphenyl Butanoate (Phenolic ester) hydrolyzes to 4-Methoxyphenol (MEHQ) , a potent melanocytotoxic agent and polymerization inhibitor.

Immediate Action Required: Researchers must verify the CAS number and structural connectivity of raw materials labeled "Anisyl Butyrate" or "Methoxy Butyrate" to prevent inadvertent introduction of cytotoxic phenolic moieties into formulation.

Structural Architecture & Nomenclature

The confusion stems from the historical term "Anisyl," which strictly refers to the 4-methoxybenzyl group, but is frequently misused to describe 4-methoxyphenyl derivatives.

Comparative Properties Table[1]

| Feature | Anisyl Butyrate | 4-Methoxyphenyl Butanoate |

| CAS Number | 6963-56-0 | 4112-25-8 (Verify specific isomer) |

| IUPAC Name | (4-methoxyphenyl)methyl butanoate | 4-methoxyphenyl butanoate |

| Ester Type | Benzylic Ester | Phenolic Ester |

| Leaving Group | Alkoxide (Anisyl alcohol) | Phenoxide (4-Methoxyphenol) |

| Leaving Group | ||

| Primary Application | Flavor/Fragrance (FEMA 2100) | Pro-drug / Polymer Inhibition |

| Hydrolysis Rate | Moderate (Stable in neutral pH) | Rapid (Labile in basic pH) |

Structural Visualization

The following diagram illustrates the "One Carbon" difference that drives the reactivity divergence.

Figure 1: Structural comparison highlighting the methylene bridge in Anisyl Butyrate vs. the direct aryl-oxygen bond in 4-Methoxyphenyl Butanoate.

Reactivity Profile: Hydrolysis Kinetics

The absence of the methylene bridge in 4-methoxyphenyl butanoate creates a phenolic ester . In aqueous or physiological environments, this results in significantly faster hydrolysis compared to the benzylic ester of anisyl butyrate.

The Mechanistic Driver ( )

The rate of ester hydrolysis is heavily influenced by the leaving group ability.

-

Anisyl Butyrate: The leaving group is the 4-methoxybenzyl alkoxide. With a

, it is a poor leaving group, requiring enzymatic catalysis (esterases) or strong pH conditions to hydrolyze. -

4-Methoxyphenyl Butanoate: The leaving group is the 4-methoxyphenoxide anion. Resonance stabilization by the aromatic ring lowers the

to

Implication for Formulations: If 4-methoxyphenyl butanoate is used in a liquid formulation (pH > 7), it will spontaneously degrade into butyric acid (rancid odor) and MEHQ (cytotoxin), whereas anisyl butyrate remains stable.

Metabolic Fate & Toxicology (The Core Risk)

This is the most critical section for drug development professionals. The metabolic byproducts define the safety profile.

Pathway Analysis

Figure 2: Metabolic divergence. Note the generation of the cytotoxic MEHQ from the phenyl ester.

Toxicological Comparison

| Parameter | Anisyl Alcohol (From Anisyl Butyrate) | 4-Methoxyphenol (From Phenyl Ester) |

| Toxicity Class | Low (Flavoring Agent) | High (Irritant / Cytotoxin) |

| Target Organ | Liver (General metabolism) | Skin (Melanocytes), Forestomach |

| Mechanism | Oxidized to Anisic Acid | Quinone formation, Depigmentation |

| NOAEL | ~25 mg/kg/day (Rat) [1] | ~200 mg/kg/day (Developmental) [2] |

| Carcinogenicity | Not listed as carcinogen | Forestomach carcinogen (Rodents) [3] |

Clinical Relevance: 4-Methoxyphenol (MEHQ) is structurally related to hydroquinone. It acts as a depigmenting agent by killing melanocytes. Inadvertent inclusion of the phenyl ester in a topical formulation could cause leukoderma (chemical vitiligo).

Experimental Protocol: Analytical Discrimination

To validate the identity of your raw material, use this HPLC-UV method. It relies on the difference in UV absorption maxima and retention time caused by the conjugation of the ester oxygen.

HPLC-UV Methodology

Objective: Separate and identify Anisyl Butyrate vs. 4-Methoxyphenyl Butanoate.

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.[1]

-

-

Gradient: 50% B to 90% B over 10 minutes.

-

Detection: Diode Array Detector (DAD).

-

Channel 1: 220 nm (General Carbonyl).

-

Channel 2: 280 nm (Aromatic).

-

Expected Results (Self-Validating Logic)

-

Retention Time:

-

Anisyl Butyrate: Elutes later. The methylene group adds lipophilicity (

). -

4-Methoxyphenyl Butanoate: Elutes earlier relative to the benzyl ester due to slightly lower lipophilicity and higher polarity of the phenolic ester linkage.

-

-

UV Spectrum (The Fingerprint):

-

Anisyl Butyrate: UV max

225 nm, 275 nm (Typical isolated benzene ring spectrum). -

4-Methoxyphenyl Butanoate: UV max shift. The ester oxygen is directly conjugated to the aromatic ring. Look for a bathochromic shift (red shift) and hyperchromic effect compared to the benzyl ester.

-

Rapid Hydrolysis Test (Benchtop Screen)

If HPLC is unavailable, a simple hydrolytic stress test can distinguish them:

-

Dissolve 10 mg of compound in 1 mL Methanol.

-

Add 1 mL of 1M NaOH.

-

Heat at 60°C for 30 minutes.

-

Acidify with HCl and extract with ether.

-

TLC Analysis:

-

Anisyl Butyrate yields Anisyl Alcohol (Spots visible under UV, stains with Vanillin).

-

4-Methoxyphenyl Butanoate yields MEHQ. Visual Cue: MEHQ oxidizes rapidly in air/base to form pink/brown quinones. If the solution turns brown/pink, you have the toxic phenyl ester.

-

References

-

National Institutes of Health (NIH). "Assessing the toxic dose of the potent antioxidant 3,5-dihydroxy-4-methoxybenzyl alcohol in rats." PubMed.[2][3] Available at: [Link] (Note: Contextual reference for methoxybenzyl alcohol safety limits).

-

Australian Government - AICIS. "Phenol, 4-methoxy-: Human health tier II assessment." Industrial Chemicals Environmental Management Standard. Available at: [Link]

-

National Institutes of Health (NIH). "Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats." PubMed.[2][3] Available at: [Link]

-

The Good Scents Company. "Anisyl Butyrate (CAS 6963-56-0) Data Sheet." Available at: [Link]

-

Royal Society of Chemistry. "Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate."[4] Journal of the Chemical Society B. Available at: [Link]

Sources

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. ANISYL BUTYRATE | 6963-56-0 [chemicalbook.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Technical Guide: Solubility Profile and Solvent Selection for (4-Methoxyphenyl) Butanoate

Topic: Solubility of (4-Methoxyphenyl) Butanoate in Organic Solvents Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

This guide provides a comprehensive technical analysis of the solubility characteristics of (4-methoxyphenyl) butanoate (CAS: 6963-56-0), also known as p-methoxyphenyl butyrate.[1] This compound is a lipophilic ester commonly utilized as a synthetic intermediate, particularly in Fries rearrangements to synthesize hydroxyketones.[1]

Critical Distinction: Researchers must distinguish this compound from its isomer, methyl 4-(4-methoxyphenyl)butanoate (CAS: 20637-08-5).[1] While both share the formula C

Physicochemical Profile & Predicted Properties

Understanding the molecular architecture is the first step in predicting solubility behavior.[1] The molecule consists of a lipophilic butyl chain and an aromatic methoxy group linked by a polar ester functionality.[1]

| Property | Value / Description | Source/Method |

| IUPAC Name | (4-Methoxyphenyl) butanoate | IUPAC |

| CAS Number | 6963-56-0 | Chemical Databases |

| Molecular Formula | C | Calculated |

| Molecular Weight | 194.23 g/mol | Calculated |

| Physical State (RT) | Liquid or Low-Melting Solid | Analogous Esters (e.g., p-tolyl butyrate) |

| LogP (Octanol/Water) | ~3.2 – 3.5 (Estimated) | Group Contribution Method |

| Polar Surface Area | ~35.5 Ų | Calculated (Ester + Ether) |

| Key Functional Groups | Phenolic Ester, Methoxy Ether | Structural Analysis |

Expert Insight: The presence of the p-methoxy group adds electron density to the aromatic ring but does not significantly enhance water solubility compared to a bare phenyl ring.[1] The butyl chain dominates the entropic interaction, driving the molecule towards non-polar and moderately polar organic solvents.[1]

Solubility Thermodynamics: Hansen Solubility Parameters (HSP)

To scientifically select a solvent without wasting material on trial-and-error, we utilize Hansen Solubility Parameters (HSP) .[1] These parameters decompose the cohesive energy density into three components: Dispersion (

Estimated HSP Values for (4-Methoxyphenyl) Butanoate

-

(Dispersion): 17.5 MPa

-

(Polarity): 6.0 MPa

-

(H-Bonding): 5.5 MPa

Interaction Logic:

Solubility is maximized when the distance (

HSP Interaction Diagram

The following diagram visualizes the "Solubility Sphere."[1][2] Solvents falling within the calculated radius are likely to dissolve the compound.[1]

Figure 1: Hansen Solubility Parameter interaction map. Green paths indicate high predicted solubility; red paths indicate insolubility.

Solvent Selection Guide

Based on the thermodynamic analysis, the following solvents are categorized by their efficacy.

Category A: Excellent Solvents (Recommended for Synthesis/Purification)

These solvents interact via strong dipole-dipole forces and dispersion forces, matching the ester's profile.[1]

-

Dichloromethane (DCM): The "Gold Standard" for this compound.[1] Excellent for extraction from aqueous layers.[1]

-

Ethyl Acetate: Good general-purpose solvent.[1] Slightly less solubilizing than DCM but safer and greener.[1]

-

Toluene: Excellent for high-temperature reactions (e.g., Fries rearrangement).[1] Solubilizes via

- -

Acetone: Good solubility, but nucleophilic susceptibility (rare) should be considered in specific reactive contexts.[1]

Category B: Moderate/Temperature-Dependent Solvents [1]

-

Alcohols (Methanol, Ethanol, Isopropanol):

-

Diethyl Ether: Good solubility, but lower boiling point limits its use in heating applications.[1]

Category C: Poor Solvents (Anti-Solvents) [1]

-

Water: Practically insoluble (< 0.1 g/L).[1] Used to wash away salts or polar impurities.[1]

-

Hexanes/Heptane:

Experimental Protocol: Determination of Saturation Solubility

For critical applications (e.g., formulation or precise kinetics), do not rely solely on estimates.[1] Use this self-validating "Shake-Flask" protocol.

Workflow Diagram

Figure 2: Standard Operating Procedure (SOP) for solubility determination.

Step-by-Step Methodology

-

Preparation: Add excess (4-methoxyphenyl) butanoate (~100 mg) to a glass vial containing 2 mL of the target solvent.

-

Equilibration:

-

Sampling:

-

Quantification (HPLC Method):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).

-

Mobile Phase: Acetonitrile : Water (60:40 v/v) isocratic.[1]

-

Detection: UV at 280 nm (Absorption max of the anisole moiety).[1]

-

Calculation: Compare peak area against a 5-point calibration curve of standard solutions.

-

Applications & Handling

-

Synthesis Intermediate: Used in the preparation of hydroxyketones via Fries rearrangement.[1]

-

Solvent Recommendation: Use Nitrobenzene or Chlorobenzene for the rearrangement reaction to allow high temperatures (

) while maintaining solubility of the aluminum chloride complex.[1]

-

-

Purification:

References

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1]

-

PubChem Database. (2024).[1][3] Compound Summary for CAS 6963-56-0. National Center for Biotechnology Information.[1] [Link]

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (Standard reference for phenolic ester preparation and properties).

-

Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Reference for general phenolic ester solubility trends).

Sources

4-methoxyphenyl butanoate molecular weight and formula

Physicochemical Profile, Synthetic Methodology, and Bioanalytical Applications

Executive Summary & Chemical Identity[1][2]

4-Methoxyphenyl butanoate (also known as p-methoxyphenyl butyrate) is an organic ester widely utilized as a chromogenic substrate in enzymatic assays (specifically for lipases and esterases) and as a synthetic intermediate in the production of aromatic hydroxyketones via Fries rearrangement.

Critical Disambiguation: Researchers often encounter ambiguity in nomenclature. It is vital to distinguish between the ester (the subject of this guide) and its carboxylic acid isomer.

| Feature | 4-Methoxyphenyl butanoate (Ester) | 4-(4-Methoxyphenyl)butanoic acid (Acid) |

| Structure | Butyric acid esterified with 4-methoxyphenol | Butanoic acid with a phenyl substituent |

| CAS Number | 6963-56-0 | 4521-28-2 |

| Function | Lipase Substrate, Prodrug Model | Drug Intermediate (e.g., Indomethacin analogs) |

| SMILES | CCCC(=O)Oc1ccc(OC)cc1 | COC1=CC=C(C=C1)CCCC(=O)O |

Fundamental Constants

-

Molecular Formula:

-

Molecular Weight: 194.23 g/mol [1]

Physicochemical Properties[1][3][4][10][11][12][13][14]

The lipophilicity and hydrolytic stability of 4-methoxyphenyl butanoate are central to its utility as a probe for enzyme active sites.

| Property | Value | Context/Relevance |

| Physical State | Colorless to pale yellow liquid | Standard state at STP. |

| Boiling Point | 193°C (at 16 mmHg) | High boiling point requires vacuum distillation for purification. |

| LogP (Octanol/Water) | ~3.10 (Predicted) | High lipophilicity makes it an ideal substrate for interfacial lipase activation. |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water | Requires co-solvent (e.g., acetonitrile) for aqueous enzymatic assays. |

| Density | ~1.08 g/cm³ (Predicted) | Typical for phenolic esters. |

Synthetic Methodology

Protocol A: Chemical Synthesis via Acylation

The most robust synthesis involves the nucleophilic acyl substitution of 4-methoxyphenol with butyryl chloride. This method is preferred over Fischer esterification due to the lower nucleophilicity of the phenolic oxygen.

Reagents:

-

4-Methoxyphenol (1.0 eq)[5]

-

Butyryl Chloride (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.2 eq)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Protocol:

-

Preparation: Dissolve 4-methoxyphenol (12.4 g, 100 mmol) in anhydrous DCM (100 mL) under an inert atmosphere (

). -

Base Addition: Add Triethylamine (16.7 mL, 120 mmol) and cool the solution to 0°C.

-

Acylation: Dropwise add Butyryl Chloride (11.4 mL, 110 mmol) over 30 minutes. The reaction is exothermic; maintain temperature <5°C.

-

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Workup: Quench with water. Wash organic layer with 1M HCl (to remove amine salts), then saturated

, and finally brine. -

Purification: Dry over

, concentrate in vacuo. Purify via vacuum distillation or flash chromatography.

Visualization: Synthetic Pathway

Caption: Nucleophilic acyl substitution pathway for the synthesis of 4-methoxyphenyl butanoate.

Analytical Characterization

To ensure scientific integrity, synthesized batches must be validated using Nuclear Magnetic Resonance (NMR). The following data corresponds to the purified ester.

1H NMR (300 MHz,

- 7.00 (d, J = 9.1 Hz, 2H, Ar-H ortho to ester)

- 6.88 (d, J = 9.1 Hz, 2H, Ar-H ortho to methoxy)

-

3.79 (s, 3H,

-

2.52 (t, J = 7.3 Hz, 2H,

-

1.84–1.71 (m, 2H,

-

1.03 (t, J = 7.4 Hz, 3H,

13C NMR (125 MHz,

-

Carbonyl: 172.7 ppm[6]

-

Aromatic: 157.3 (C-OMe), 144.4 (C-O-CO), 122.5, 114.6

-

Aliphatic: 55.7 (

), 36.3 (

Data Reference: Activity and specificity studies of the new thermostable esterase EstDZ2 [Source 1].

Applications: Enzymatic Hydrolysis & Specificity

4-Methoxyphenyl butanoate serves as a sophisticated probe for lipase specificity . Unlike simple alkyl esters, the phenolic leaving group (4-methoxyphenol) allows for UV-Vis monitoring, although it is less chromogenic than p-nitrophenol. It is particularly useful when studying the electronic effects of substrates on enzyme turnover rates (

Mechanism of Action

Lipases (EC 3.1.1.3) hydrolyze the ester bond at the lipid-water interface. The release of 4-methoxyphenol can be monitored spectrophotometrically or via HPLC.

Caption: Enzymatic hydrolysis mechanism. The rate of 4-methoxyphenol release correlates to lipase activity.

Synthetic Utility: Fries Rearrangement

Beyond bioassays, this ester is a precursor for Fries Rearrangement . Treatment with Lewis acids (e.g.,

Safety & Handling

-

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Moisture sensitive (slow hydrolysis).

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

Activity and specificity studies of the new thermostable esterase EstDZ2. (2020). National Hellenic Research Foundation. Retrieved from

-

Estimation of Hydrolysis Rate Constants. US EPA. Retrieved from

-

4-Methoxyphenyl butyrate CAS 6963-56-0 Entry. Leyan Chemical. Retrieved from

Sources

- 1. 4-(4-Hydroxy-3-methoxyphenyl)butan-2-one(122-48-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. RR [rrscientific.com]

- 3. 4-(p-methoxyphenyl)butanol | CAS#:52244-70-9 | Chemsrc [chemsrc.com]

- 4. 4-(4-Methoxyphenyl)butanoic acid methyl ester | 20637-08-5 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. helios.eie.gr [helios.eie.gr]

An In-depth Technical Guide to the Thermodynamic Properties of p-Methoxyphenyl Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of p-methoxyphenyl esters, a class of compounds of significant interest in materials science and pharmaceutical development. A deep understanding of their thermodynamic behavior is critical for controlling crystallization, predicting stability, and optimizing formulation processes. This document details the key thermodynamic parameters, the experimental techniques for their measurement, and the underlying scientific principles that govern their behavior. We will explore the structure-property relationships within a homologous series of these esters and provide detailed, field-proven protocols for their synthesis and thermal analysis.

Introduction: The Significance of Thermodynamic Properties in the Application of p-Methoxyphenyl Esters

p-Methoxyphenyl esters are characterized by a phenyl ring substituted with a methoxy group at the para position, connected via an ester linkage to a carboxylic acid moiety. This structural motif imparts a unique combination of properties, making them valuable in various applications. In drug development, the p-methoxyphenyl group can be found in various active pharmaceutical ingredients (APIs), where it influences solubility, bioavailability, and metabolic stability. The thermodynamic properties of these esters are not merely academic curiosities; they are critical parameters that dictate the material's behavior during manufacturing, formulation, and storage.

A thorough understanding of properties such as melting point, enthalpy of fusion, and heat capacity is paramount for:

-

Polymorph Screening and Control: Different crystalline forms (polymorphs) of a drug substance can exhibit distinct thermodynamic properties, impacting their solubility and bioavailability. Differential Scanning Calorimetry (DSC) is a primary tool for identifying and characterizing these polymorphs.

-

Crystallization Process Development: The enthalpy of fusion and melting point are crucial for designing and optimizing crystallization processes to ensure the desired crystal form and particle size distribution.

-

Stability Prediction: Thermogravimetric Analysis (TGA) provides insights into the thermal stability of the compound, helping to predict its shelf life and degradation pathways.

-

Formulation Design: The thermodynamic compatibility of the API with excipients is essential for developing stable and effective drug products.

This guide will delve into the experimental methodologies and theoretical considerations necessary to harness the thermodynamic properties of p-methoxyphenyl esters for scientific and industrial advancement.

Key Thermodynamic Parameters and Their Interplay

The thermodynamic landscape of a p-methoxyphenyl ester is defined by several key parameters. Understanding their definitions and interrelationships is fundamental to interpreting experimental data.

Melting Point (T_m): The temperature at which a solid transitions to a liquid at a given pressure. It is a fundamental indicator of the purity and identity of a crystalline compound.

Enthalpy of Fusion (ΔH_f): The amount of energy required to convert one mole of a solid into a liquid at its melting point. It reflects the strength of the intermolecular forces in the crystal lattice. A higher enthalpy of fusion generally indicates a more stable crystal structure.

Heat Capacity (C_p): The amount of heat required to raise the temperature of a substance by one degree Celsius. It is an important parameter for heat transfer calculations in process design and for understanding the energy landscape of a material.

Gibbs Free Energy (G): A thermodynamic potential that can be used to predict the spontaneity of a process. The relative stability of different polymorphs is determined by their Gibbs free energy.

Thermal Stability: The ability of a substance to resist decomposition at elevated temperatures. This is typically assessed using TGA by monitoring mass loss as a function of temperature.

The interplay of these properties governs the phase transitions and stability of p-methoxyphenyl esters. For instance, the relationship between enthalpy and entropy of fusion determines the melting point.

Experimental Determination of Thermodynamic Properties

The precise measurement of thermodynamic properties is the cornerstone of materials characterization. This section details the principles and practical application of the most critical analytical techniques.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is the primary method for determining melting points and enthalpies of fusion.

Causality Behind Experimental Choices in DSC:

-

Heating Rate: A slower heating rate (e.g., 1-5 °C/min) provides better resolution of thermal events and more accurate transition temperatures. Faster rates can be used for screening purposes but may lead to peak broadening.

-

Sample Mass: A small sample mass (typically 3-5 mg for organic chemicals) is used to minimize thermal gradients within the sample and ensure uniform heating.[1]

-

Crucible Type: Aluminum pans are commonly used for routine analysis of non-volatile samples. Hermetically sealed pans are necessary for volatile samples to prevent mass loss during the experiment.

-

Purge Gas: An inert gas, such as nitrogen, is used to create a stable and non-reactive atmosphere in the DSC cell.

Self-Validating System in DSC:

A well-calibrated DSC instrument is a self-validating system. Calibration with certified reference materials (e.g., indium) for both temperature and enthalpy ensures the accuracy and reliability of the measurements. Regular performance checks are essential to maintain data integrity.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is indispensable for assessing thermal stability and decomposition profiles.

Causality Behind Experimental Choices in TGA:

-

Heating Rate: The heating rate affects the decomposition temperature. Slower heating rates generally result in lower decomposition temperatures as the sample has more time to react.

-

Atmosphere: The choice of purge gas (e.g., nitrogen for inert conditions, air or oxygen for oxidative stability studies) is critical as it can significantly influence the decomposition mechanism.

-

Sample Form: The physical form of the sample (e.g., powder, crystal) can affect the rate of mass loss due to differences in surface area.

Self-Validating System in TGA:

TGA instruments are calibrated for mass using standard weights and for temperature using materials with known Curie points. This ensures the accuracy of the measured mass changes and decomposition temperatures.

Structure-Property Relationships in a Homologous Series of p-Methoxyphenyl Esters

The thermodynamic properties of p-methoxyphenyl esters are intrinsically linked to their molecular structure. By examining a homologous series, where the length of the carboxylic acid alkyl chain is systematically varied, we can elucidate key structure-property relationships.

-

Melting Point: The melting point does not always follow a simple linear trend. An "even-odd" effect is often observed, where esters with an even number of carbon atoms in the alkyl chain have higher melting points than those with an odd number. This is attributed to differences in crystal packing efficiency.

-

Enthalpy of Fusion: The enthalpy of fusion tends to increase with increasing chain length, reflecting stronger van der Waals interactions between the longer alkyl chains in the crystal lattice.[2]

Table 1: Thermodynamic Properties of Selected p-Methoxyphenyl Esters and Related Aromatic Esters

| Compound | Molecular Formula | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) |

| p-Methoxyphenyl acetate | C₉H₁₀O₃ | ~33 | 16.69 |

| p-Methoxyphenyl benzoate | C₁₄H₁₂O₃ | 86-88 | Data not available |

| Phenyl benzoate | C₁₃H₁₀O₂ | 68-70 | Data not available |

| Dimethyl-2,6-naphthalene dicarboxylate | C₁₄H₁₂O₄ | ~190 | ~30 |

The methoxy group at the para position exerts a significant electronic effect, influencing the polarity and intermolecular interactions of the molecule. This, in turn, affects the crystal packing and the resulting thermodynamic properties.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and thermal analysis of p-methoxyphenyl esters. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Synthesis of p-Methoxyphenyl Benzoate

This protocol describes a standard esterification reaction between p-methoxyphenol and benzoyl chloride.

Materials:

-

p-Methoxyphenol

-

Benzoyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve p-methoxyphenol (1.0 eq) in DCM in a round-bottom flask.

-

Add pyridine (1.2 eq) to the solution and cool the flask in an ice bath.

-

Slowly add benzoyl chloride (1.1 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to obtain pure p-methoxyphenyl benzoate.

Diagram of Synthesis Workflow:

Caption: Step-by-step workflow for DSC analysis.

TGA Analysis Protocol

This protocol describes the procedure for evaluating the thermal stability of a p-methoxyphenyl ester.

Instrumentation:

-

Thermogravimetric Analyzer (TGA).

-

TGA sample pans (platinum or ceramic).

-

Microbalance.

Procedure:

-

Calibration: Calibrate the TGA for mass using standard weights and for temperature using a certified magnetic standard (e.g., nickel).

-

Sample Preparation: Accurately weigh 5-10 mg of the p-methoxyphenyl ester into a TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Set the initial temperature to room temperature.

-

Set the final temperature to a point beyond complete decomposition (e.g., 600 °C).

-

Set the heating rate to 10 °C/min.

-

Set the nitrogen purge gas flow rate to 50 mL/min.

-

-

Data Acquisition: Start the temperature program and record the sample mass as a function of temperature.

-

Data Analysis:

-

Determine the onset temperature of decomposition, which indicates the initiation of significant mass loss.

-

Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.

-

Diagram of TGA Workflow:

Caption: Step-by-step workflow for TGA analysis.

Conclusion: A Thermodynamic Foundation for Application Success

The thermodynamic properties of p-methoxyphenyl esters are not just fundamental physical constants; they are critical enablers for the successful development and application of these compounds in pharmaceuticals and materials science. This guide has provided a comprehensive framework for understanding, measuring, and applying this knowledge. By employing the principles and protocols outlined herein, researchers and developers can make informed decisions to control material properties, optimize processes, and ensure the quality and performance of their final products. A solid grasp of thermodynamics provides the essential foundation for innovation and success in the competitive landscape of scientific research and development.

References

-

Ravotti, R., Fellmann, O., Fischer, L.J., Worlitschek, J., & Stamatiou, A. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Crystals, 10(10), 919. [Link]

-

MDPI. (2020). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. [Link]

-

Chem Scholar. (2019, May 1). Differential Scanning Calorimetry (DSC) - Thermal Characterization of Polymers [Video]. YouTube. [Link]

-

Höhne, G. W. H., Hemminger, W. F., & Flammersheim, H.-J. (2003). Differential Scanning Calorimetry (2nd ed.). Springer. [Link]

-

Gabbott, P. (Ed.). (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

-

EAG Laboratories. (n.d.). DSC Analysis of Polymers. [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA). [Link]

-

NIST Chemistry WebBook. [Link]

Sources

(4-methoxyphenyl) butanoate PubChem and ChemSpider ID

The following technical guide is structured as a high-level monograph for research professionals. It prioritizes the ester form (consistent with the nomenclature "butanoate") while explicitly addressing the common confusion with its carboxylic acid isomer to ensure experimental validity.

Chemical Class: Carboxyl Ester / Phenolic Substrate Primary Application: Lipase/Esterase Activity Profiling & Organic Synthesis Intermediate

Part 1: Chemical Identity & Critical Disambiguation

⚠️ CRITICAL NOTE FOR RESEARCHERS: The nomenclature "(4-methoxyphenyl) butanoate" strictly refers to the ester formed between butyric acid and 4-methoxyphenol. However, database searches often conflate this with the acid isomer, 4-(4-methoxyphenyl)butanoic acid. Selecting the wrong CAS number will result in a failed protocol (e.g., an acid cannot serve as a lipase substrate).

The Target Molecule: (4-Methoxyphenyl) Butanoate (Ester)

-

Function: Chromogenic/Fluorogenic Substrate for Lipases.

-

Synonyms: p-Anisyl butyrate; Butanoic acid, 4-methoxyphenyl ester.

-

Molecular Formula: C₁₁H₁₄O₃

-

Molecular Weight: 194.23 g/mol [8]

The Common Isomer: 4-(4-Methoxyphenyl)butanoic Acid

-

Function: Pharmaceutical Intermediate (Non-substrate for esterases).

-

PubChem CID: 78280

-

ChemSpider ID: 70660

-

Distinction: Contains a free carboxylic acid group; the phenyl ring is attached to the carbon chain, not the oxygen.

Part 2: Physicochemical Profile & Synthesis

Key Properties (Ester Form - CAS 14617-95-9)[1][2]

| Property | Value | Experimental Relevance |

| Physical State | Liquid / Low-melting Solid | Handling requires precise pipetting; density correction needed. |

| Density | ~1.055 g/mL | Critical for volumetric preparation of substrate stocks. |

| Boiling Point | ~280°C (at 760 mmHg) | High thermal stability; suitable for elevated temp assays. |

| Solubility | Soluble in organic solvents (DCM, EtOH) | Stock solutions must be prepared in organic solvent (e.g., DMSO/Ethanol) before dilution in aqueous buffer. |

| LogP | ~2.8 - 3.2 (Predicted) | Hydrophobic; requires surfactant (Triton X-100) in assay buffers to form emulsions. |

Synthesis Workflow (Graphviz)

The synthesis of (4-methoxyphenyl) butanoate is typically achieved via Schotten-Baumann esterification or acid chloride coupling. The following diagram outlines the reaction pathway and purification logic.

Figure 1: Synthetic pathway for (4-methoxyphenyl) butanoate via acid chloride coupling. The base is critical to neutralize the HCl byproduct and drive the equilibrium forward.

Part 3: Applications in Drug Development & Enzymology

The primary utility of (4-methoxyphenyl) butanoate lies in its ability to act as a surrogate substrate for lipases and esterases. Unlike the more common p-nitrophenyl butyrate (pNPB), which releases a yellow chromophore, the p-methoxyphenyl derivative offers distinct spectral properties, often used when the test compound interferes with absorbance at 405 nm (the pNPB max).

Mechanism of Action

The assay relies on the enzymatic hydrolysis of the ester bond. The leaving group, 4-methoxyphenol (Mequinol) , can be detected via:

-

UV Absorbance: Monitoring the shift in absorbance (typically ~290–300 nm).

-

Coupled Reaction: Reaction with diazonium salts (e.g., Fast Blue B) to form a colored azo dye, useful for solid-phase screening on agar plates.

High-Throughput Screening (HTS) Protocol

Objective: Determine the specific activity of a novel lipase candidate.

Reagents:

-

Substrate Stock: 50 mM (4-Methoxyphenyl) butanoate in Acetonitrile.

-

Buffer: 50 mM Phosphate Buffer (pH 7.4) + 0.1% Triton X-100 (to emulsify the ester).

-

Enzyme: Lipase solution (approx. 0.1 mg/mL).

Step-by-Step Methodology:

-

Preparation: Dilute the Substrate Stock 1:50 into the Buffer to create a 1 mM working emulsion. Vortex vigorously until slightly turbid (stable emulsion).

-

Blanking: Add 190 µL of working emulsion to a UV-transparent 96-well plate. Use this to blank the spectrophotometer at 295 nm.

-

Initiation: Add 10 µL of Enzyme solution to the test wells.

-

Monitoring: Measure absorbance at 295 nm every 30 seconds for 10 minutes at 37°C.

-

Quantification: Calculate the rate of reaction (

). Use the extinction coefficient of 4-methoxyphenol (

Validity Check (Self-Validating System):

-

Control: Run a "No Enzyme" well. If absorbance increases, the substrate is undergoing spontaneous hydrolysis (buffer pH too high or contaminated).

-

Positive Control: Use a commercial lipase (e.g., Candida antarctica Lipase B) to verify emulsion quality.

Assay Logic Flow (Graphviz)

Figure 2: Enzymatic hydrolysis workflow. The detection step relies on the accumulation of the phenolic leaving group.

Part 4: Safety & Handling (MSDS Summary)

| Hazard Category | Classification | Handling Protocol |

| Skin Irritation | Category 2 | Wear nitrile gloves; wash immediately upon contact. Phenolic esters can hydrolyze on skin to release phenol. |

| Eye Irritation | Category 2A | Safety goggles required. Flush with water for 15 min if exposed. |

| Storage | Hygroscopic | Store at 4°C in a desiccator. Moisture causes spontaneous hydrolysis, ruining assay baseline. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78280, 4-(4-Methoxyphenyl)butyric acid. Retrieved February 9, 2026 from [Link]. (Note: Cited for disambiguation of the acid isomer).

- Gilham, D. & Lehner, R. (2005).Techniques for screening lipase activity. Methods in Enzymology, 286, 195-219.

Sources

- 1. CAS#:35684-23-2 | p-Butylbenzoic acid p-methoxyphenyl ester | Chemsrc [chemsrc.com]

- 2. echemi.com [echemi.com]

- 3. 14617-95-9,ANISYLN-BUTYRATE [lookchemicals.com]

- 4. 4-(4-Hydroxy-3-methoxyphenyl)butanoic acid | C11H14O4 | CID 19816104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 4-[(3-methoxyphenyl)methoxy]butanoate | C13H18O4 | CID 43378156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. H60613.06 [thermofisher.com]

- 7. Ethyl 4-hydroxy-4-(4-methoxyphenyl)butanoate | C13H18O4 | CID 10847525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4521-28-2|4-(4-Methoxyphenyl)butyric acid|BLD Pharm [bldpharm.com]

Technical Guide: Synthesis Pathways for 4-Methoxyphenyl Alkanoates

Executive Summary

4-Methoxyphenyl alkanoates (esters of 4-methoxyphenol, also known as mequinol) serve a critical role in pharmaceutical chemistry as prodrugs for skin depigmentation therapies and as mesogenic cores in liquid crystal engineering. The esterification of the phenolic hydroxyl group masks the cytotoxicity of free 4-methoxyphenol while enhancing lipophilicity, thereby improving dermal penetration and stability. Upon enzymatic hydrolysis in vivo (e.g., by cutaneous esterases), the active phenol is released to inhibit tyrosinase.

This guide details two distinct, self-validating synthesis pathways:

-

Chemo-Catalytic Synthesis: The Acyl Chloride method (High throughput, kinetic control).

-

Bio-Catalytic Synthesis: Lipase-mediated transesterification (Green chemistry, thermodynamic control).

Part 1: Mechanistic Foundations & Strategic Selection

The synthesis of phenolic esters presents a unique challenge compared to aliphatic alcohols. The resonance interaction between the oxygen lone pair and the aromatic ring reduces the nucleophilicity of the phenolic hydroxyl group. Consequently, standard Fischer esterification (acid + alcohol) often suffers from poor equilibrium yields.

Pathway Selection Matrix

| Feature | Method A: Acyl Chloride (Chemical) | Method B: Lipase Catalysis (Enzymatic) |

| Primary Driver | Kinetic Control (Irreversible) | Thermodynamic Control (Reversible) |

| Substrate Scope | Universal (Short to Long Chain) | Best for Medium-Long Chains ( |

| Reaction Conditions | 0°C | 40°C |

| Purification | Acid/Base Extraction (Wash) | Filtration (Enzyme recovery) |

| Green Metric | Low (Chlorinated solvents, amine waste) | High (Reusable catalyst, mild solvents) |

Mechanistic Diagram: Chemical vs. Enzymatic

The following diagram contrasts the nucleophilic acyl substitution (Chemical) with the serine-hydrolase mechanism (Enzymatic).

Figure 1: Comparative mechanistic flow for nucleophilic substitution (Chemical) vs. ping-pong bi-bi mechanism (Enzymatic).

Part 2: Protocol A — Chemical Synthesis (Acyl Chloride Method)

This method is preferred for generating libraries of short-to-medium chain esters (Acetate to Octanoate) where reaction speed and complete conversion are priorities.

Reagents & Equipment[1][2][3][4]

-

Substrate: 4-Methoxyphenol (1.0 eq)

-

Reagent: Alkanoyl Chloride (1.1 eq) (e.g., Acetyl chloride, Hexanoyl chloride)

-

Base: Triethylamine (TEA) (1.2 eq) or Pyridine

-

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Monitoring: TLC Plates (Silica gel 60 F254)

Step-by-Step Protocol

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen (

) to maintain an inert atmosphere. -

Solubilization: Dissolve 4-methoxyphenol (12.4 g, 100 mmol) in anhydrous DCM (100 mL). Add Triethylamine (16.7 mL, 120 mmol).

-

Observation: The solution may darken slightly due to phenoxide formation.

-

-

Addition (Critical Step): Cool the mixture to 0°C using an ice bath. Add the Alkanoyl Chloride (110 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes.

-

Causality: The reaction is highly exothermic. Rapid addition generates localized hot spots, leading to side products (di-acylation or polymerization).

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

-

Validation (In-Process Control): Perform TLC (Eluent: 20% Ethyl Acetate in Hexane).

-

Endpoint: Disappearance of the starting phenol spot (

) and appearance of the less polar ester spot (

-

-

Workup (The "Universal Wash"):

-

Wash organic phase with 1M HCl (2 x 50 mL) to remove excess amine/pyridine.

-

Wash with Sat. NaHCO₃ (2 x 50 mL) to remove unreacted acid.

-

Wash with Brine (1 x 50 mL).

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

Part 3: Protocol B — Biocatalytic Synthesis (Green Chemistry)

For long-chain alkanoates (e.g., Palmitate, Stearate) intended for cosmetic or sensitive clinical applications, enzymatic synthesis avoids toxic solvents and trace metal contamination. This method utilizes Candida antarctica Lipase B (immobilized as Novozym 435).

Reagents & Equipment[1][2][3][4]

-

Substrate: 4-Methoxyphenol (1.0 eq)

-

Acyl Donor: Fatty Acid (1.0 eq) or Vinyl Ester (for irreversible transesterification).

-

Catalyst: Novozym 435 (10% w/w relative to substrate).

-

Solvent: Toluene or Solvent-free (melt system).

-

Desiccant: Molecular Sieves (4Å) to scavenge water (driving equilibrium).

Step-by-Step Protocol

-

Mixture Preparation: In a screw-cap vial or shaker flask, combine 4-methoxyphenol (10 mmol) and the corresponding Fatty Acid (e.g., Palmitic acid, 10 mmol) in Toluene (20 mL).

-

Catalyst Addition: Add Novozym 435 beads (approx. 200 mg) and activated Molecular Sieves.

-

Incubation: Place in an orbital shaker at 50°C @ 200 RPM.

-

Note: Do not use magnetic stirring, as the stir bar will pulverize the immobilized enzyme beads, making filtration difficult and reducing reusability.

-

-

Time Course: Reaction typically requires 24–48 hours.

-

Validation: Monitor via HPLC or TLC.

-

Termination & Purification:

-

Filter the reaction mixture through a sintered glass funnel to recover the enzyme (wash beads with cold acetone for reuse).

-

Concentrate the filtrate.

-

Recrystallization: For long-chain esters, recrystallize from cold Ethanol/Hexane to obtain high-purity white crystals.

-

Part 4: Characterization & Quality Control

Trustworthiness in synthesis relies on rigorous characterization. The following spectral features confirm the formation of the ester bond and the integrity of the methoxy group.

Analytical Table: 4-Methoxyphenyl Octanoate (Example)

| Technique | Diagnostic Signal | Interpretation |

| FT-IR | Ester C=O stretch (Shifted from acid C=O ~1710). | |

| FT-IR | Absence of | Confirmation of Phenol -OH consumption . |

| 1H NMR | Methoxy group ( | |

| 1H NMR | ||

| 1H NMR | Aromatic Protons . AA'BB' pattern typical of para-substitution. |

Workflow Diagram: Purification & Analysis

Figure 2: Unified downstream processing workflow ensuring removal of toxic phenolic residues.

References

-

Vertex AI Search . (2024).[1] Synthesis of 4-methoxyphenyl alkanoates protocols. 2[3]

-

National Institutes of Health (NIH) . (2023). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals. 3[3][4]

-

Organic Syntheses . (1978). Steglich Esterification Protocols and DMAP Catalysis. 5

-

MDPI . (2023). Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters. 4

-

SciELO . (2001). Lipase catalyzed ester synthesis for food and cosmetic industries. 6

Sources

- 1. tdcommons.org [tdcommons.org]

- 2. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]

- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scielo.br [scielo.br]

Methodological & Application

synthesis of (4-methoxyphenyl) butanoate from 4-methoxyphenol

[1][2][3]

Executive Summary

This guide details the synthesis of (4-methoxyphenyl) butanoate (also known as p-methoxyphenyl butyrate or hydroquinone monomethyl ether butyrate) from 4-methoxyphenol . This compound represents a classic phenolic ester, often utilized as a metabolic probe for esterase activity, a liquid crystal precursor, or a lipophilic pro-drug intermediate.

The protocol prioritizes the Acyl Chloride Method for its high conversion rates and operational simplicity, while offering an Anhydride Method as a halogen-free alternative. All procedures are designed with self-validating checkpoints to ensure scientific integrity and reproducibility.

Reaction Theory & Mechanism

Retrosynthetic Analysis

The target molecule is formed via Nucleophilic Acyl Substitution . The phenolic oxygen of 4-methoxyphenol acts as the nucleophile, attacking the activated carbonyl carbon of the butyrylating agent.

-

Bond Formed: C(carbonyl)–O(phenolic)

-

Challenge: Phenols are weaker nucleophiles than aliphatic alcohols (

vs.

Reaction Scheme (DOT Visualization)

Figure 1: Mechanistic pathway for the esterification of 4-methoxyphenol using butyryl chloride.

Experimental Protocols

Method A: Acyl Chloride Route (Standard)

Best for: High yield, small-to-medium scale, fast reaction time.

Reagents & Stoichiometry

| Component | Role | Equiv. | MW ( g/mol ) | Density (g/mL) |

| 4-Methoxyphenol | Substrate | 1.0 | 124.14 | Solid |

| Butyryl Chloride | Reagent | 1.2 | 106.55 | 1.026 |

| Triethylamine (TEA) | Base | 1.5 | 101.19 | 0.726 |

| Dichloromethane (DCM) | Solvent | -- | -- | -- |

| DMAP | Catalyst | 0.05 | 122.17 | Solid |

Step-by-Step Protocol

-

Preparation:

-

Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon to maintain an inert atmosphere.

-

-

Dissolution:

-

Add 4-Methoxyphenol (10.0 mmol, 1.24 g) and DMAP (0.5 mmol, 61 mg) to the flask.

-

Add anhydrous DCM (30 mL) and stir until fully dissolved.

-

Add Triethylamine (15.0 mmol, 2.1 mL) via syringe.

-

-

Acylation (Exothermic Step):

-

Cool the reaction mixture to 0°C using an ice/water bath.

-

Add Butyryl Chloride (12.0 mmol, 1.25 mL) dropwise over 10 minutes. Note: White smoke (HCl) may form if the system is not well-sealed; the base will precipitate as a white solid (TEA·HCl).

-

-

Reaction:

-

Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

-

Stir for 2–4 hours .

-

Checkpoint: Monitor by TLC (Eluent: 20% EtOAc in Hexanes). The starting phenol (

) should disappear, replaced by the less polar ester (

-

-

Workup:

Method B: Anhydride Route (Halogen-Free)

Best for: Acid-sensitive substrates or avoiding corrosive chlorides.

-

Dissolution: Dissolve 4-Methoxyphenol (1.0 equiv) in Toluene or DCM .

-

Reagents: Add Butyric Anhydride (1.2 equiv) and DMAP (0.1 equiv). Note: TEA is optional here if DMAP is used catalytically, but 1.0 equiv of base helps drive the equilibrium.

-

Conditions: Stir at RT for 6–12 hours or reflux (in Toluene) for 2 hours.

-

Workup: Similar to Method A, but requires thorough washing with

to remove the butyric acid byproduct.

Workup & Purification Logic

Figure 2: Purification workflow ensuring removal of amine salts and acidic byproducts.

Characterization & Quality Control

To validate the synthesis, compare your data against these standard parameters.

Physical Properties[1][2][7]

-

Appearance: Colorless oil or low-melting white solid (Melting point is typically low due to the flexible butyrate chain; often isolated as an oil).

-

Solubility: Soluble in DCM, Ethyl Acetate, Diethyl Ether; Insoluble in Water.

Nuclear Magnetic Resonance (NMR)

Data sourced from authoritative enzymatic resolution studies [1].

H NMR (300 MHz,| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 7.00 | Doublet ( | 2H | Ar-H | Ortho to Ester (Deshielded) |

| 6.88 | Doublet ( | 2H | Ar-H | Ortho to Methoxy (Shielded) |

| 3.79 | Singlet | 3H | -OCH | Methoxy Group |

| 2.52 | Triplet ( | 2H | -COCH | |

| 1.84 – 1.71 | Multiplet | 2H | -CH | |

| 1.03 | Triplet ( | 3H | -CH | Terminal Methyl |

-

Carbonyl:

172.7 ppm[4] -

Aromatic:

157.3 (C-OMe), 144.4 (C-O-Ester), 122.5, 114.6 (Ar-CH) -

Aliphatic:

55.7 (OMe), 36.3 (

Infrared Spectroscopy (IR)

-

C=O Stretch: ~1750–1760 cm

(Characteristic of phenolic esters, higher than alkyl esters). -

C-H Stretch: ~2960 cm

(Aliphatic), ~3050 cm

Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| Low Yield | Hydrolysis of Butyryl Chloride | Ensure glassware is flame-dried; use fresh bottle of acid chloride. |

| Incomplete Rxn | Steric/Electronic Deactivation | Add 5-10 mol% DMAP as a hyper-nucleophilic catalyst. |

| Emulsion in Workup | Density similarity | Add solid NaCl to the aqueous layer to increase density difference (Salting out). |

| Impurity: Butyric Acid | Incomplete Washing | Wash organic layer twice with 10% |

Safety & Hazards

-

Butyryl Chloride: Corrosive, lachrymator. Causes severe skin burns. Reacts violently with water. Handle only in a fume hood.

-

4-Methoxyphenol (MEHQ): Harmful if swallowed, skin sensitizer. Often contains polymerization inhibitors; ensure purity before use.

-

Dichloromethane: Suspected carcinogen. Use appropriate gloves (PVA or Viton recommended; Nitrile provides only short-term splash protection).

References

-

NMR Data Source: Smonou, I., et al. (2020).[4] Activity and specificity studies of the new thermostable esterase EstDZ2. Bioorganic Chemistry, 104, 104214. [4]

-

General Esterification Protocol: Organic Chemistry Portal. Fischer Esterification and Acylation Protocols.

-

Physical Properties Reference: U.S. EPA. Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester... (Listing p-Methoxyphenyl butyrate).[5]

-

Reagent Safety: PubChem. Butyryl Chloride - Compound Summary.

Application Note: Kinetic Profiling of Esterase Activity Using p-Methoxyphenyl Butyrate (PMPB)

This Application Note is structured to provide a rigorous, self-validating framework for using p-Methoxyphenyl Butyrate (PMPB) as a substrate for esterase activity profiling. While p-nitrophenyl butyrate (pNPB) is the industry standard, PMPB offers distinct advantages in specific optical interference scenarios and structure-activity relationship (SAR) studies involving methoxy-substituted pharmacophores.

Executive Summary

This guide details the protocol for the kinetic determination of esterase activity using p-methoxyphenyl butyrate (PMPB) . Unlike the ubiquitous p-nitrophenyl butyrate (pNPB) which releases a yellow chromophore (405 nm), PMPB hydrolysis yields 4-methoxyphenol (4-MP) . This product is detected via UV absorbance (

Key Applications:

-

Spectral Orthogonality: Used when test compounds or cell lysates strongly absorb/interfere in the visible range (400–450 nm), rendering pNPB unusable.

-

Mechanistic Probing: Investigating electronic effects (Hammett

constants) of the leaving group on enzyme active sites (methoxy vs. nitro). -

High-Sensitivity Fluorescence: 4-Methoxyphenol exhibits intrinsic fluorescence, allowing for lower limits of detection (LOD) compared to colorimetric methods.

Assay Principle & Mechanism

The assay relies on the enzyme-catalyzed hydrolysis of the ester bond in PMPB. The enzyme (Esterase/Lipase) attacks the carbonyl carbon, releasing butyric acid and the leaving group, 4-methoxyphenol.

Reaction Pathway[1]

-

Substrate: p-Methoxyphenyl butyrate (Non-fluorescent / Low UV absorbance at detection

). -

Catalysis: Esterase cleaves the ester linkage.

-

Product: 4-Methoxyphenol (High UV absorbance at 288 nm / Fluorescent).

Pathway Diagram

Figure 1: Mechanistic pathway of PMPB hydrolysis and signal generation.

Materials & Equipment

Reagents

| Reagent | Specification | Storage |

| p-Methoxyphenyl Butyrate | >98% Purity (Custom Synthesis or Sigma/Merck) | -20°C, Desiccated |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, PCR Grade | RT |

| Assay Buffer | 50 mM Tris-HCl or PBS, pH 7.5 | 4°C |

| Triton X-100 | Molecular Biology Grade (Optional for lipases) | RT |

| 4-Methoxyphenol (Standard) | Analytical Standard (for calibration) | RT |

Equipment

-

UV-Vis Spectrophotometer: Capable of kinetic reads at 288 nm (Quartz cuvettes required).

-

Fluorescence Plate Reader (Optional): Ex/Em ~290/320 nm (UV-transparent plates required).

Experimental Protocol

Phase 1: Preparation of Stock Solutions

Critical Step: PMPB is hydrophobic. It must be dissolved in an organic solvent before introduction to the aqueous buffer to prevent precipitation.

-

Substrate Stock (100 mM): Dissolve PMPB in anhydrous DMSO.

-

Calculation: MW of PMPB

g/mol . Dissolve 19.4 mg in 1 mL DMSO. -

Stability: Stable for 2 weeks at -20°C. Discard if solution turns yellow/brown.

-

-

Product Standard Stock (10 mM): Dissolve 4-methoxyphenol in DMSO for generating the standard curve.

Phase 2: Determination of Optimal Wavelength & Extinction Coefficient

Unlike pNPB, the spectral shift for PMPB is in the UV region. You must empirically verify the

-

Scan 1 (Substrate): Dilute PMPB to 100 µM in Assay Buffer. Scan 240–350 nm.

-

Scan 2 (Product): Dilute 4-methoxyphenol to 100 µM in Assay Buffer. Scan 240–350 nm.

-

Selection: Choose the wavelength where the difference (

) is maximal.-

Typical Target:288 nm (Note: Protein absorbance at 280 nm may interfere; 290–295 nm is often a safer "shoulder" region).

-

Phase 3: Kinetic Assay Workflow

This protocol uses a continuous spectrophotometric method.

Assay Conditions:

-

Temperature: 25°C or 37°C (thermostated).

-

Final Volume: 1.0 mL (Cuvette) or 200 µL (Microplate).

Step-by-Step Procedure:

-

Blank Preparation: Add 980 µL Assay Buffer to the cuvette.

-

Substrate Addition: Add 10 µL of 100 mM PMPB Stock (Final conc: 1 mM). Mix by inversion.

-

Autohydrolysis Check: Monitor Absorbance at 288 nm for 2 minutes. The slope should be near zero.

-

-

Enzyme Addition: Add 10 µL of Enzyme/Lysate sample.

-

Measurement: Immediately start kinetic recording:

-

Wavelength: 288 nm (or empirically determined peak).

-

Duration: 5–10 minutes.

-

Interval: 10–30 seconds.

-

-

Standard Curve: Prepare serial dilutions of 4-methoxyphenol (0–500 µM) in Assay Buffer and measure Absorbance at 288 nm to calculate the molar extinction coefficient (

).

Workflow Diagram

Figure 2: Experimental workflow for the continuous kinetic assay.

Data Analysis

To quantify specific activity, use the Beer-Lambert Law derived from your standard curve.

Calculate Slope

Determine the linear slope of the reaction (

Determine Extinction Coefficient ( )

From your standard curve of 4-methoxyphenol:

- = Absorbance[1][2]

- = Concentration (M)

- = Pathlength (cm)[3]

-

Typical

for 4-methoxyphenol: ~2,500 – 3,500 M

Calculate Activity

-

Unit Definition: One unit is defined as the amount of enzyme releasing 1 µmol of 4-methoxyphenol per minute under assay conditions.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background Absorbance | Protein interference at 280nm | Shift detection wavelength to 295 nm or 300 nm (sacrifice sensitivity for specificity). |

| Precipitation | Substrate insolubility | Ensure DMSO concentration is <5%. Add 0.01% Triton X-100 to the buffer. |

| Non-Linear Kinetics | Substrate depletion | Dilute enzyme sample. Ensure <10% substrate conversion during measurement. |

| High Autohydrolysis | High pH or Temperature | PMPB is less stable at pH > 8.0. Lower pH to 7.0–7.4 if possible. |

References

-

Goddard, J.P. & Reymond, J.L. (2004). Enzyme assays for high-throughput screening. Current Opinion in Biotechnology, 15(4), 314-322. Link

-

Bornscheuer, U.T. (2002). Methods to increase enantioselectivity of lipases and esterases. Current Opinion in Biotechnology, 13(6), 543-547. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9015, 4-Methoxyphenol. Link

- Reymond, J.L. (2006). Enzyme Assays: High-throughput Screening, Genetic Selection and Fingerprinting. Wiley-VCH.

Sources

Application Note: Optimized Protocol for the Regioselective Fries Rearrangement of (4-Methoxyphenyl) Butanoate

Abstract & Strategic Overview

This application note details the protocol for the Fries rearrangement of (4-methoxyphenyl) butanoate to 1-(2-hydroxy-5-methoxyphenyl)butan-1-one (also referred to as 2-butyryl-4-methoxyphenol). While the Fries rearrangement is a staple of aromatic chemistry, this specific substrate presents a unique "Orthogonal Blocking" scenario. The para position relative to the phenolic ester is occupied by a methoxy group, forcing the rearrangement exclusively to the ortho position.

Critical Challenge: The presence of the methoxy group introduces a risk of demethylation (ether cleavage) when using strong Lewis acids like Aluminum Chloride (

Reaction Scheme

Substrate: (4-methoxyphenyl) butanoate

Catalyst: Aluminum Chloride (

Strategic Considerations (The "Why")

Catalyst Selection: The Paradox

Aluminum chloride is the most effective catalyst for Fries rearrangements due to its high oxophilicity. It coordinates strongly with the ester carbonyl, facilitating the cleavage of the acyl group to form an acylium ion intermediate [1].

-

Risk:

is also a potent demethylating agent for aryl methyl ethers (anisoles). -

Solution: We employ a stoichiometric control strategy . By using 2.2 to 3.0 equivalents of

, we ensure enough catalyst is available to complex the resulting phenol (which traps the catalyst) while maintaining temperatures below the threshold required for ether cleavage (

Regioselectivity & Thermodynamics

The Fries rearrangement is reversible.

-

Kinetic Control (Low Temp): Typically favors para-substitution.[1][2][3]

-

Thermodynamic Control (High Temp): Favors ortho-substitution due to the stability of the 6-membered chelate ring formed between the carbonyl oxygen, the aluminum, and the phenolic oxygen.

-

Substrate Constraint: Since the para position is blocked by the methoxy group, the reaction is structurally forced to the ortho position. This simplifies the outcome but requires sufficient energy to overcome the steric hindrance at the ortho site without triggering side reactions.

Experimental Protocol

Materials & Equipment

-

Reagents:

-

(4-methoxyphenyl) butanoate (1.0 equiv)[4]

-

Aluminum Chloride (

), anhydrous, powder (2.5 equiv) -

Chlorobenzene (Preferred for higher boiling point) or DCM (for milder conditions)

-

Hydrochloric acid (2M)

-

-

Equipment:

-

3-neck Round Bottom Flask (RBF)

-

Reflux condenser with drying tube (

) or -

Addition funnel

-

Ice/Water bath

-

Magnetic stirrer

-

Step-by-Step Methodology

Phase 1: Catalyst Activation

-

Setup: Flame-dry the 3-neck RBF and flush with Nitrogen. Add anhydrous

(2.5 equiv). -

Solvation: Add Chlorobenzene (5-10 volumes relative to substrate). Stir to form a suspension.

-

Note:

does not fully dissolve; this is a heterogeneous mixture initially.

-

Phase 2: Substrate Addition

-

Cooling: Cool the suspension to

using an ice bath. -

Addition: Dissolve (4-methoxyphenyl) butanoate (1.0 equiv) in a minimal amount of Chlorobenzene. Add this solution dropwise to the

suspension over 30 minutes.-

Observation: The mixture will likely turn yellow/orange and may emit small amounts of HCl gas. The exotherm must be controlled to prevent runaway demethylation.

-

Phase 3: Rearrangement[5]

-

Ramping: Remove the ice bath and allow the reaction to reach room temperature (RT). Stir for 1 hour.

-

Heating (Critical Decision Point):

-

Standard Path: Heat the mixture to

for 4-6 hours. Monitor by TLC (System: Hexane/EtOAc 8:2). -

Why not Reflux? Chlorobenzene refluxes at

. This is too high and risks demethylation. Keep T -

Endpoint: The reaction is complete when the ester spot disappears and a new, less polar spot (due to intramolecular H-bonding) appears.

-

Phase 4: Quenching & Isolation

-

Quench: Cool the mixture to

. Slowly pour the reaction mixture into a beaker containing crushed ice and 2M HCl.-

Caution: This hydrolysis is highly exothermic. The aluminum complex must be broken to release the free phenol.

-

-

Extraction: Separate the organic layer. Extract the aqueous layer 2x with DCM.

-

Washing: Wash combined organics with water, then brine. Dry over anhydrous

. -

Purification: Evaporate solvent. The crude oil is often pure enough, but if necessary, purify via column chromatography (Silica Gel, 95:5 Hexane:EtOAc). The ortho-hydroxy ketone moves faster than the para-isomer (if any formed via migration/de-blocking) due to internal hydrogen bonding.

Analytical Validation

| Metric | Expected Result | Interpretation |

| Physical State | Yellowish Oil or low-melting solid | Typical for ortho-hydroxy ketones. |

| TLC ( | Higher than starting material | Intramolecular H-bond reduces polarity. |

| IR Spectrum | Broad peak ~3200-3400 | The OH stretch is shifted and broadened due to chelation with the carbonyl. |

| IR Spectrum | Carbonyl shift to ~1640 | Lower wavenumber than typical ketones (usually 1680+) due to H-bonding. |

| 1H NMR | Diagnostic Signal: The chelated phenolic proton appears very downfield ( | |

| 1H NMR | Confirms the Methoxy group is intact (No demethylation). |

Mechanism & Workflow Visualizations

Reaction Mechanism (DOT Diagram)

This diagram illustrates the coordination, acylium ion generation, and the specific ortho attack constrained by the methoxy group.

Caption: Mechanistic pathway showing the Lewis acid coordination and forced ortho-substitution due to the para-methoxy block.

Experimental Workflow (DOT Diagram)

Caption: Step-by-step experimental workflow emphasizing temperature control points.

Troubleshooting & Expert Notes

| Issue | Probable Cause | Corrective Action |

| Low Yield / Recovery | Incomplete hydrolysis of Al-complex | Increase stirring time during HCl quench. The Al-complex is very stable and requires vigorous mixing to break. |

| Demethylation (Product is di-hydroxy) | Temperature too high | Strictly keep reaction |

| No Reaction | Catalyst deactivated | Ensure |

| Polymerization / Tars | Reaction run too long or too hot | Monitor TLC closely. Stop reaction immediately upon consumption of starting material. |

Expert Tip: If the substrate is particularly sensitive to demethylation, consider switching the catalyst to Titanium Tetrachloride (

References

- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992.

-

Martin, R. "The Fries Rearrangement."[6] Organic Preparations and Procedures International, vol. 24, no. 4, 1992, pp. 369-435.

-

Milosavljevic, S. et al. "Synthesis and characterization of 1-(2-hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione." Journal of the Serbian Chemical Society, vol. 70, no. 11, 2005. (Provides spectral data for analogous 2-hydroxy-5-methoxy ketone systems).

- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for handling AlCl3 and Friedel-Crafts type reactions).

Sources

- 1. scribd.com [scribd.com]

- 2. Comparison of the Mechanisms and Reaction Characteristics of Fries Rearrangement and Claisen Rearrangement - Oreate AI Blog [oreateai.com]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. GB1094417A - Method of producing 1-(4 methoxy-phenyl)- butanone- (3) and 1-(4 hydroxy-phenyl)- butanone- (3) - Google Patents [patents.google.com]

- 5. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 6. ajchem-a.com [ajchem-a.com]

Application Note: High-Performance Kinetic Profiling of Esterases using 4-Methoxyphenyl Butanoate

Introduction

The precise characterization of esterase and lipase activity is a cornerstone of ADME/Tox profiling and biocatalyst development. While p-nitrophenyl esters are the industry standard for chromogenic assays, 4-Methoxyphenyl Butanoate (4-MPB) offers a distinct physicochemical profile. Unlike the highly polar nitrophenyl derivatives, 4-MPB possesses a lipophilicity (LogP ~2.6) that more closely mimics physiological lipid substrates, making it an excellent probe for Cholesterol Esterases (CE) and lipophilic Carboxylesterases .

This Application Note details the mechanistic grounding and experimental protocols for assaying 4-MPB hydrolysis. We present two validated detection modalities: a Direct UV-Vis Method for continuous kinetic monitoring and a high-sensitivity Oxidative Coupling Method suitable for high-throughput screening (HTS).

Mechanistic Insight: The Serine Hydrolase Pathway

The hydrolysis of 4-MPB is catalyzed by the classic serine hydrolase mechanism, ubiquitous among mammalian esterases (e.g., Acetylcholinesterase, Carboxylesterase 1). Understanding this mechanism is critical for interpreting kinetic data, particularly regarding the "Burst Phase" (acylation) versus steady-state turnover (deacylation).

The Catalytic Cycle

-

Binding & Nucleophilic Attack: The active site Serine (activated by the His-Asp dyad) attacks the carbonyl carbon of 4-MPB.

-

Formation of Tetrahedral Intermediate: The oxyanion hole stabilizes the negative charge on the carbonyl oxygen.

-

Release of Leaving Group (Acylation): The ester bond collapses, releasing 4-Methoxyphenol (the signal molecule) and forming a covalent Acyl-Enzyme intermediate.

-

Deacylation: A water molecule, activated by Histidine, attacks the Acyl-Enzyme, releasing Butyric Acid and regenerating the free enzyme.

Mechanism Diagram

The following diagram illustrates the molecular flow, highlighting the critical release of the 4-Methoxyphenol signal.

Figure 1: Catalytic cycle of serine hydrolase acting on 4-Methoxyphenyl Butanoate.[1] The release of 4-Methoxyphenol is the rate-limiting detection step.

Experimental Protocols

We provide two protocols. Protocol A is recommended for high-sensitivity endpoint assays or complex matrices (e.g., cell lysates) where UV interference is high. Protocol B is for pure enzyme kinetics using continuous monitoring.

Protocol A: Oxidative Coupling Assay (High Sensitivity)

Principle: The hydrolysis product, 4-Methoxyphenol, is not intensely colored in the visible range. To enhance sensitivity, it is coupled with 4-Aminoantipyrine (4-AAP) in the presence of Horseradish Peroxidase (HRP) and an oxidant (

Reagents

-

Assay Buffer: 50 mM Potassium Phosphate, pH 7.4.

-

Substrate Stock: 100 mM 4-MPB in Acetonitrile (Store at -20°C).

-

Coupling Mix: 1 mM 4-Aminoantipyrine (4-AAP) + 2 U/mL HRP + 0.02%

in Assay Buffer. -

Enzyme Sample: Diluted in Assay Buffer.

Workflow

-

Preparation: Dilute Substrate Stock to 1 mM in Assay Buffer (1% Acetonitrile final). Note: Prepare fresh to minimize spontaneous hydrolysis.

-

Plate Setup: Add 50 µL of Enzyme Sample to a 96-well clear plate.

-

Initiation: Add 100 µL of Coupling Mix followed immediately by 50 µL of Substrate Solution .

-

Measurement: Incubate at 37°C for 20 minutes. Measure Absorbance at 505 nm .

-

Quantification: Use a standard curve of pure 4-Methoxyphenol (0–100 µM).

Protocol B: Direct UV-Vis Kinetic Assay

Principle: Direct monitoring of the absorbance change at 290 nm. 4-Methoxyphenol absorbs significantly at 288–298 nm (

Reagents

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0 (Higher pH favors the phenolate form, enhancing

). -

Substrate Stock: 50 mM 4-MPB in Isopropanol.

Step-by-Step Procedure

-

Blanking: Add 190 µL Assay Buffer to the reference cuvette/well.

-

Substrate Addition: Add 10 µL Substrate Stock (Final conc: 2.5 mM).

-

Baseline: Record Absorbance at 290 nm for 2 minutes to establish the spontaneous hydrolysis rate (

). -

Enzyme Addition: Add 1–10 µL Enzyme solution. Mix gently (do not vortex).

-

Acquisition: Monitor

every 10 seconds for 5–10 minutes. -

Calculation:

-

: Extinction coefficient of 4-Methoxyphenol (

- : Pathlength (cm).

-

: Extinction coefficient of 4-Methoxyphenol (

Experimental Workflow & Plate Map

To ensure data integrity, a specific plate layout utilizing Z-factor controls is required.

Figure 2: High-Throughput Screening Workflow. Note the "Inject Substrate" step should be automated if measuring fast kinetics.

Data Analysis & Validation

Quantitative Parameters

When analyzing kinetic data, ensure you correct for spontaneous hydrolysis, which can be significant for phenyl esters at pH > 7.5.

| Parameter | Definition | Typical Value (Ref) |

| Absorbance peak of 4-Methoxyphenol | 288 nm (UV), 505 nm (Coupled) | |

| Sensitivity factor | ~2,340 | |

| Affinity constant | 50 - 500 µM (Enzyme dependent) | |

| Spontaneous Rate | Background hydrolysis | < 0.005 |

Troubleshooting Guide

-

High Background: 4-MPB is unstable in alkaline buffers. Solution: Keep substrate stock in acetonitrile/isopropanol; add to buffer immediately before use. Lower pH to 7.2 if possible.

-

Precipitation: The substrate is lipophilic. Solution: Ensure final organic solvent concentration is 1–5% or include 0.01% Triton X-100.

-

Low Signal (UV Method): The

between substrate and product is small. Solution: Switch to Protocol A (Oxidative Coupling) for a 5-10x signal amplification.

References

-

Mechanism of Serine Proteases. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

-

Spectrophotometric determination of enzyme activity producing 4-substituted phenols. PubMed. [Link]

-

Hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate: Kinetics and Solvent Effects. PubMed. [Link]

-